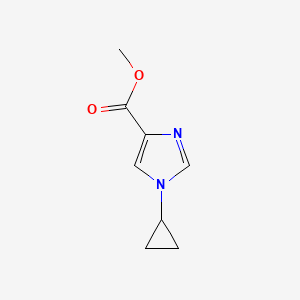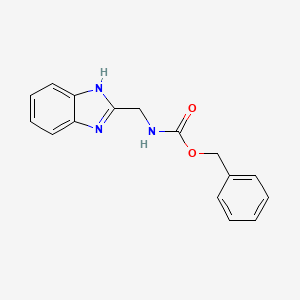
benzyl (1H-benzimidazol-2-ylmethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (1H-benzimidazol-2-ylmethyl)carbamate is a compound that belongs to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a benzimidazole core, which is fused with a benzene ring and an imidazole ring, and is further modified with a benzyl group and a carbamate moiety.
Mécanisme D'action
Target of Action
Benzyl (1H-benzimidazol-2-ylmethyl)carbamate, also known as benzyl N-[(1H-1,3-benzodiazol-2-yl)methyl]carbamate, is a derivative of the benzimidazole class of compounds . Benzimidazoles are known to be potent inhibitors of various enzymes and have been extensively explored for their wide range of therapeutic uses . The primary targets of benzimidazoles are often enzymes involved in critical biological processes .
Mode of Action
It’s known that benzimidazoles, in general, can disrupt microtubule assembly and the formation of spindles at cell division, resulting in the malsegregation of chromosomes . This disruption is caused by the binding of the benzimidazole compound to tubulin proteins .
Biochemical Pathways
Given the general mode of action of benzimidazoles, it can be inferred that the compound may affect pathways related to cell division and growth due to its potential to disrupt microtubule assembly .
Pharmacokinetics
Benzimidazoles are known for their excellent properties, such as increased stability and bioavailability , which would impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
Based on the general mode of action of benzimidazoles, it can be inferred that the compound may lead to cell cycle disruption and potentially cell death due to its potential to disrupt microtubule assembly .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives, including benzyl (1H-benzimidazol-2-ylmethyl)carbamate, typically involves the condensation of o-phenylenediamine with various carbonyl compounds. One common method is the reaction of o-phenylenediamine with formic acid or its derivatives under acidic conditions to form the benzimidazole core. The resulting benzimidazole can then be further functionalized by reacting with benzyl halides and carbamates under basic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and solvents are carefully selected to ensure the scalability and sustainability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl (1H-benzimidazol-2-ylmethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups. Substitution reactions can introduce various alkyl or acyl groups onto the benzimidazole ring .
Applications De Recherche Scientifique
Benzyl (1H-benzimidazol-2-ylmethyl)carbamate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antimicrobial, antiviral, and antiparasitic agent.
Medicine: Investigated for its anticancer, anti-inflammatory, and antihypertensive properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Comparaison Avec Des Composés Similaires
Similar Compounds
Albendazole: A benzimidazole derivative used as an anthelmintic.
Mebendazole: Another benzimidazole anthelmintic with a similar structure.
Thiabendazole: Known for its antifungal and anthelmintic properties.
Uniqueness
Benzyl (1H-benzimidazol-2-ylmethyl)carbamate is unique due to its specific functional groups, which confer distinct biological activities and chemical reactivity. The presence of the benzyl group and carbamate moiety enhances its ability to interact with various biological targets, making it a versatile compound for research and therapeutic applications .
Propriétés
IUPAC Name |
benzyl N-(1H-benzimidazol-2-ylmethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c20-16(21-11-12-6-2-1-3-7-12)17-10-15-18-13-8-4-5-9-14(13)19-15/h1-9H,10-11H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRPAXSCRIBNDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3,4-difluorophenyl)-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2489625.png)
![1-chloro-N-[1-(diethylcarbamoyl)cyclohexyl]isoquinoline-3-carboxamide](/img/structure/B2489627.png)
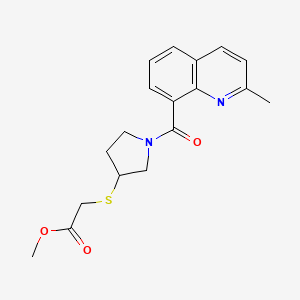
![1,3-Dimethyl-2,4-dioxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2489629.png)
![3-(Adamantan-1-ylsulfanyl)-[1,2,4]thiadiazol-5-ylamine](/img/structure/B2489631.png)
![4-[3-(5-Bromofuran-2-yl)-1,2,4-oxadiazol-5-yl]-1-(prop-2-yn-1-yl)piperidine](/img/structure/B2489632.png)
![4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzoic acid](/img/structure/B2489634.png)

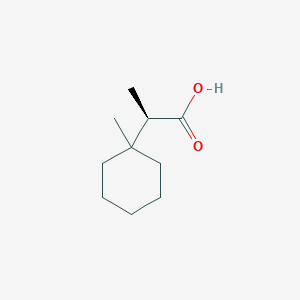
![methyl 2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-2-methylpropyl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2489643.png)
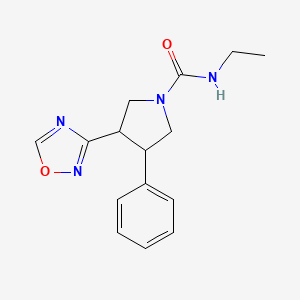
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride](/img/structure/B2489646.png)
![N-(3,5-dimethylphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2489647.png)
